molecular formula C15H10BrN3O3 B6083421 N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide

N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide

Cat. No. B6083421
M. Wt: 360.16 g/mol
InChI Key: OBKLVIDQUITYFA-UHFFFAOYSA-N
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Description

N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is a chemical compound that has shown potential in scientific research.

Mechanism of Action

The mechanism of action of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is not yet fully understood. However, it has been proposed that the compound may exert its antibacterial and antifungal effects by inhibiting the synthesis of cell walls in bacteria and fungi. In addition, the compound may inhibit the growth of cancer cells by inducing apoptosis or cell death in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide have been studied in various research articles. The compound has been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. In addition, the compound has been found to exhibit anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide in lab experiments include its potential antibacterial, antifungal, anti-inflammatory, and anticancer properties. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide. These include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic use. In addition, the compound may be studied for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer, bacterial and fungal infections, and inflammatory diseases.
Conclusion:
In conclusion, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been reported in several research articles, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide involves the reaction of 5-bromo-1H-indole-2,3-dione with 3-hydroxybenzohydrazide in the presence of a catalyst. This method has been reported in several research articles, and the yield of the compound has been found to be satisfactory.

Scientific Research Applications

The compound N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has shown potential in various scientific research applications. It has been reported to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties. The compound has been tested against various bacterial and fungal strains, and it has been found to be effective against several of them. In addition, the compound has been tested against cancer cell lines, and it has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3/c16-9-4-5-12-11(7-9)13(15(22)17-12)18-19-14(21)8-2-1-3-10(20)6-8/h1-7,17,20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKLVIDQUITYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-hydroxybenzohydrazide

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